3-(DIMETHYLAMINO)CYCLOHEXAN-1-OL HYDROCHLORIDE
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Overview
Description
3-(Dimethylamino)cyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a derivative of cyclohexanol, where a dimethylamino group is attached to the third carbon of the cyclohexane ring, and the compound is in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)cyclohexan-1-ol hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as the reducing agent. The reaction is carried out in an appropriate solvent such as ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
3-(Dimethylamino)cyclohexan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)cyclohexan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The hydroxyl group can also form hydrogen bonds, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol derivative of cyclohexane.
Dimethylaminoethanol: Contains a dimethylamino group attached to an ethanol backbone.
Cyclohexanone: A ketone derivative of cyclohexane.
Uniqueness
3-(Dimethylamino)cyclohexan-1-ol hydrochloride is unique due to the presence of both a dimethylamino group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(dimethylamino)cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQMFGCEHCJMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC(C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260936-73-8 |
Source
|
Record name | 3-(dimethylamino)cyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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